2,7-二溴菲

描述

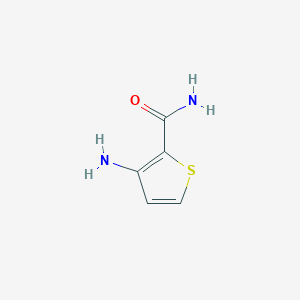

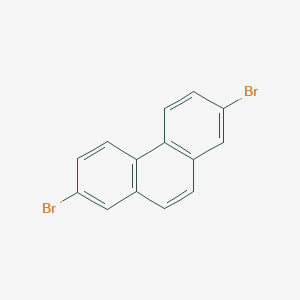

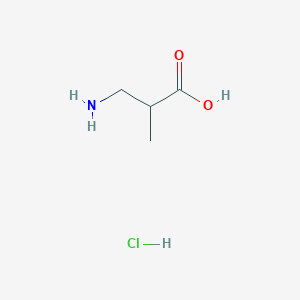

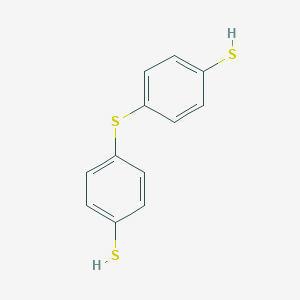

2,7-Dibromophenanthrene is a halogenated phenanthrene, a polycyclic aromatic hydrocarbon, and an environmental pollutant .

Synthesis Analysis

The synthesis of 2,7-Dibromophenanthrene involves C–C coupling reactions between tetrabromopolyaromatic monomers . The phenazine ring-fused molecule 2-TBQP was prepared through a condensation reaction between 2,7-dibromophenanthrene-9,10-dione (2,7-DBPD) and benzene-1,2,4,5-tetraamine .Molecular Structure Analysis

The molecular formula of 2,7-Dibromophenanthrene is C14H8Br2 . The bromo-function groups at 2,7-positions give rise to further C-C formation reactions to extend conjugation to its core structure .Chemical Reactions Analysis

The bromo-function groups at 2,7-positions give rise to further C-C formation reactions to extend conjugation to its core structure . The reaction route of polymers from an in-plane to an all-cis upright conformation is fully characterized .Physical And Chemical Properties Analysis

The molecular weight of 2,7-Dibromophenanthrene is 336.02 g/mol . It has a complexity of 227 .科学研究应用

Chemical Synthesis

2,7-Dibromophenanthrene is used in chemical synthesis . The bromo-function groups at the 2,7-positions give rise to further C-C formation reactions to extend conjugation to its core structure .

Intermediate for Semiconducting Molecules

This compound serves as a very useful intermediate for the synthesis of semiconducting small molecules . It plays a crucial role in the development of materials for electronic devices.

Intermediate for Oligomers

2,7-Dibromophenanthrene is also used as an intermediate for the synthesis of oligomers . These oligomers can be used in various applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Intermediate for Polymers

In addition to small molecules and oligomers, 2,7-Dibromophenanthrene is used in the synthesis of polymers . These polymers can be used in a variety of applications, including electronic devices.

Organic Field-Effect Transistors (OFETs)

The semiconducting small molecules, oligomers, and polymers synthesized using 2,7-Dibromophenanthrene can be used in the fabrication of OFETs . OFETs are used in a variety of electronic devices, including flexible displays and sensors.

Organic Light-Emitting Diodes (OLEDs)

2,7-Dibromophenanthrene is used in the synthesis of materials for OLEDs . OLEDs are used in a variety of applications, including display technology and lighting.

Organic Photovoltaics (OPVs)

The materials synthesized using 2,7-Dibromophenanthrene can be used in OPVs . OPVs are a type of solar cell that uses organic materials to convert light into electricity.

Quinoxalines Synthesis

The diketone in 2,7-Dibromophenanthrene can form quinoxalines via condensation with diamines . Quinoxalines have various applications in medicinal chemistry and material science.

安全和危害

When handling 2,7-Dibromophenanthrene, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

作用机制

Target of Action

2,7-Dibromophenanthrene is primarily used as an intermediate in the synthesis of semiconducting small molecules, oligomers, and polymers . Its primary targets are the molecular structures of these materials, where it contributes to the formation of extended conjugation and quinoxalines .

Mode of Action

The bromo-function groups at the 2,7-positions of 2,7-Dibromophenanthrene give rise to further C-C formation reactions to extend conjugation to its core structure . Additionally, its diketone can form quinoxalines via condensation with diamines . This interaction with its targets results in changes to the molecular structure of the resulting compounds, influencing their semiconducting properties .

Result of Action

The result of 2,7-Dibromophenanthrene’s action is the formation of semiconducting small molecules, oligomers, and polymers with specific electronic properties . For instance, it has been used in the development of pure organic-based phosphorescent light-emitting diodes .

属性

IUPAC Name |

2,7-dibromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDWMVTZPZDKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=CC(=C3)Br)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457765 | |

| Record name | 2,7-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dibromophenanthrene | |

CAS RN |

62325-30-8 | |

| Record name | 2,7-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2,7-Dibromophenanthrene?

A1: 2,7-Dibromophenanthrene has the molecular formula C14H8Br2 and a molecular weight of 336.04 g/mol. While the abstract does not provide specific spectroscopic data, we can expect characteristic signals in techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry.

Q2: Can you describe the historical context and milestones in the research of 2,7-Dibromophenanthrene?

A2: The provided research paper, "Conversion of 2,7-Dibromofluorene to 2,7-Dibromophenanthrene" [], directly points to a key historical milestone. This paper likely details a synthetic method for producing 2,7-Dibromophenanthrene from 2,7-Dibromofluorene. Further research is needed to uncover the full historical context and other potential milestones related to this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

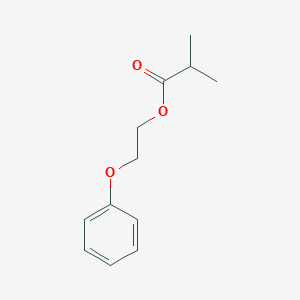

![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)

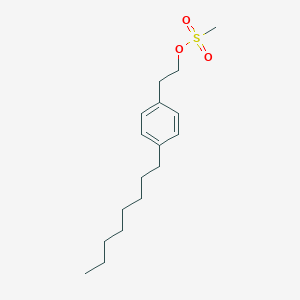

![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)